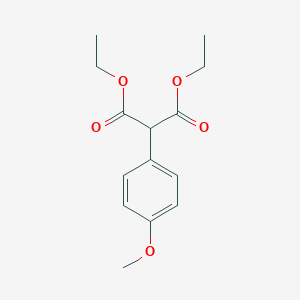

Diethyl 2-(4-methoxyphenyl)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-methoxyphenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHBIWJHLHGDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382865 | |

| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23197-67-3 | |

| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 4 Methoxyphenyl Malonate

Classical Approaches and Their Refinements

Traditional methods for synthesizing diethyl 2-(4-methoxyphenyl)malonate often rely on well-established reactions, which have been refined over time to improve yields and purity.

Alkylation Reactions of Diethyl Malonate Precursors

A fundamental approach to synthesizing substituted malonic esters is the alkylation of diethyl malonate. This method involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then reacts with an appropriate alkyl halide. libretexts.orglibretexts.org In the case of this compound, this would typically involve the reaction of the diethyl malonate enolate with a 4-methoxybenzyl halide.

The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) allows for easy formation of the enolate ion using a suitable base. libretexts.org The resulting enolate is a potent nucleophile that readily participates in SN2 reactions with primary and some secondary alkyl halides. libretexts.org However, aryl halides are generally poor electrophiles for this reaction, making the direct arylation of diethyl malonate challenging under standard conditions. wikipedia.org

Table 1: Alkylation of Diethyl Malonate

| Starting Material | Reagent | Product | Key Feature |

| Diethyl malonate | Alkyl halide | α-substituted malonic ester | Lengthens carbon chain by two atoms. libretexts.org |

| Diethyl malonate | 1,4-dibromobutane | Cyclopentanecarboxylic acid (after hydrolysis and decarboxylation) | Intramolecular alkylation forms a cyclic product. libretexts.org |

Sodium Ethoxide-Mediated Syntheses

Sodium ethoxide is a commonly employed base for the deprotonation of diethyl malonate in alkylation reactions. libretexts.orglibretexts.org The reaction is typically carried out in ethanol (B145695). The ethoxide ion abstracts an α-hydrogen from diethyl malonate, creating the sodiomalonic ester, which exists as a resonance-stabilized enolate. libretexts.org This enolate then attacks the electrophilic carbon of an alkyl halide. libretexts.org

The use of sodium ethoxide is advantageous as it is a strong enough base to deprotonate the malonic ester without causing unwanted side reactions like saponification of the ester groups, provided the reaction conditions are carefully controlled. sciencemadness.org The choice of solvent is also crucial; using ethanol, the conjugate acid of the base, prevents transesterification. libretexts.org

A typical procedure involves the slow addition of diethyl malonate to a solution of sodium ethoxide in ethanol, followed by the addition of the alkylating agent. sciencemadness.org The reaction mixture is then often heated to drive the reaction to completion. google.com

Knoevenagel Condensation Variants

The Knoevenagel condensation is another classical reaction that can be adapted for the synthesis of compounds structurally related to this compound. wikipedia.orgorganicreactions.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a weak base catalyst like an amine. wikipedia.orgthermofisher.com The initial product is an α,β-unsaturated compound. wikipedia.org

While the direct synthesis of this compound is not a typical outcome of the Knoevenagel condensation, variations of this reaction can be employed. For instance, a Knoevenagel-type reaction could be followed by a reduction step to yield the saturated product. The reaction of 4-methoxybenzaldehyde (B44291) with diethyl malonate, catalyzed by a mild base, would yield diethyl 2-(4-methoxybenzylidene)malonate. amazonaws.comrsc.org Subsequent reduction of the carbon-carbon double bond would then produce this compound.

Advanced and Green Synthesis Techniques

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods.

Phase-Transfer Catalysis in Enantioselective Alkylation

Phase-transfer catalysis (PTC) offers a significant improvement for alkylation reactions by facilitating the reaction between reactants in different phases (e.g., a solid base and an organic substrate). lookchem.comgoogle.com In the context of malonic ester synthesis, PTC can enhance reaction rates and yields. lookchem.com

More importantly, the development of chiral phase-transfer catalysts has enabled the enantioselective alkylation of malonate derivatives. frontiersin.orgnih.govnih.gov This is particularly significant for creating chiral centers, which is a crucial aspect in the synthesis of many pharmaceuticals and biologically active molecules. nih.gov By employing a chiral catalyst, it is possible to produce one enantiomer of a chiral malonate in excess over the other, achieving high enantioselectivities (up to 98% ee). frontiersin.orgnih.govnih.gov This approach represents a powerful tool for asymmetric synthesis. nih.govnih.gov

Continuous Flow Synthesis Methods

Continuous flow synthesis has emerged as a powerful technology for chemical manufacturing, offering advantages in terms of safety, scalability, and process control over traditional batch methods. units.it This technique can be applied to various reactions, including those used in the synthesis of substituted malonates and their precursors.

For example, a two-step continuous flow process can be envisioned for the synthesis of related compounds. units.it A first step, such as a Mizoroki-Heck or aldol (B89426) reaction, could be performed in a flow reactor to generate an unsaturated intermediate. units.it This intermediate could then be passed through a second flow reactor containing a fixed-bed catalyst for hydrogenation to yield the final saturated product. units.it This approach allows for the efficient and scalable production of the target molecule.

Chemoenzymatic Approaches

While the direct chemoenzymatic synthesis of this compound is not extensively documented in current literature, the broader field of biocatalysis offers insights into potential enzymatic strategies for malonate functionalization. Enzymes, particularly lipases, have demonstrated utility in various organic transformations, suggesting their potential applicability in the synthesis of arylmalonates.

Lipases are known for their ability to catalyze esterification and transesterification reactions. polimi.itnih.gov For instance, lipases from Candida antarctica and Rhizomucor miehei have been successfully employed in the regioselective synthesis of L-phenylalanyl-D-glucose esters. mit.edu This highlights the potential for enzymes to mediate the formation of ester bonds in complex molecules. Furthermore, lipase-catalyzed kinetic resolutions of alcohols have been reported, demonstrating the stereoselectivity that can be achieved with biocatalysts. polimi.it

In the context of malonate chemistry, arylmalonate decarboxylase (AMDase) has been identified and engineered to catalyze the enantioselective decarboxylation of α-aromatic malonic acids, yielding optically pure mono-acids. polimi.ittamu.edu While this enzyme acts on the acid rather than the diethyl ester, it underscores the existence of enzymes that recognize and transform arylmalonate structures.

A plausible, though currently hypothetical, chemoenzymatic approach to this compound could involve a lipase-catalyzed transesterification of a different 4-methoxyphenyl (B3050149) malonate ester or a direct esterification of 2-(4-methoxyphenyl)malonic acid with ethanol. The development of such a process would align with the principles of green chemistry by utilizing mild reaction conditions and a biodegradable catalyst. However, further research is required to establish the feasibility and efficiency of such an enzymatic route for this specific compound.

Atom Economy and Sustainability Considerations in Synthetic Pathways

The principles of atom economy and sustainability are central to modern chemical synthesis, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. primescholars.comrsc.org The synthesis of this compound can be evaluated through this lens, particularly by comparing traditional methods with more modern catalytic approaches.

A common method for the synthesis of α-aryl malonates is the copper-catalyzed coupling of an aryl halide with diethyl malonate. nih.gov For the synthesis of this compound, this would typically involve the reaction of 4-iodoanisole (B42571) or 4-bromoanisole (B123540) with diethyl malonate in the presence of a copper catalyst and a base.

The atom economy of such a reaction can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the reaction of 4-iodoanisole with diethyl malonate:

C₇H₇IO + C₇H₁₂O₄ + Base → C₁₄H₁₈O₅ + [Base-H]⁺I⁻

Recent advancements have focused on developing milder and more efficient catalytic systems to improve the sustainability profile of this transformation. For instance, the use of copper(I) iodide with a 2-phenylphenol (B1666276) ligand has been shown to facilitate the arylation of diethyl malonate under mild conditions, tolerating various functional groups. nih.gov Another study reports a room-temperature copper-catalyzed α-arylation of malonates using 2-picolinic acid as a ligand. researchgate.net Microwave-assisted protocols have also been developed to accelerate the copper-catalyzed α-arylation of diethyl malonate, often leading to shorter reaction times and potentially lower energy consumption. rsc.org

The following table provides a conceptual comparison of different catalytic approaches for the synthesis of α-aryl malonates, highlighting key parameters relevant to sustainability.

| Catalyst System | Typical Reaction Conditions | Advantages | Sustainability Considerations |

| Copper(I) Iodide / 2-Phenylphenol | Mild temperature, Cs₂CO₃ base | Good to excellent yields, tolerates various functional groups. nih.gov | Use of a ligand, potential for metal contamination in the product. |

| Copper(I) Iodide / 2-Picolinic Acid | Room temperature | Exceptionally mild conditions, high functional group compatibility. researchgate.net | Ligand required, efficiency can be substrate-dependent. |

| Microwave-Assisted Copper Catalysis | Short reaction times, elevated temperature | Rapid synthesis, potential for improved energy efficiency. rsc.org | Requires specialized equipment, potential for localized overheating. |

| Palladium-based Catalysts | Often require specific ligands and bases | High efficiency for a broad range of substrates. | Palladium is a precious metal, raising cost and sustainability concerns. |

The choice of an aryl halide also plays a role in sustainability. Aryl iodides are generally more reactive than aryl bromides or chlorides but are also more expensive and have a lower atom economy due to the higher mass of the leaving group. nih.gov Developing catalytic systems that can efficiently activate less reactive but more abundant and economical aryl chlorides is an ongoing area of research in green chemistry.

Ultimately, a truly sustainable synthesis of this compound would ideally involve a catalytic, high-yield reaction with a high atom economy, utilizing non-toxic and renewable starting materials, minimal solvent, and a recyclable catalyst. While current methods represent significant progress, further innovation is needed to fully achieve these goals.

Reactivity and Reaction Mechanisms of Diethyl 2 4 Methoxyphenyl Malonate

Fundamental Reaction Pathways

Nucleophilic Character of the Active Methylene (B1212753) Group

The methylene group (-CH₂-) situated between the two carbonyl groups of the ester functions in diethyl 2-(4-methoxyphenyl)malonate is particularly reactive. wikipedia.orgucalgary.ca The electron-withdrawing nature of the adjacent carbonyls increases the acidity of the protons on this methylene group, making them susceptible to deprotonation by a base. ucalgary.cachemicalbook.com This deprotonation results in the formation of a resonance-stabilized carbanion, also known as an enolate. ucalgary.calibretexts.org This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. ucalgary.cachemicalbook.com The pKa of the active methylene protons in diethyl malonate is approximately 13, indicating their relatively high acidity which facilitates enolate formation with bases like sodium ethoxide. ucalgary.ca

The nucleophilic character of this active methylene group is central to the synthetic utility of this compound, enabling reactions such as alkylations, acylations, and various condensation and addition reactions. chemicalbook.com

Ester Hydrolysis and Decarboxylation Reactions

This compound can undergo hydrolysis of its ester groups, a reaction that can be catalyzed by either acid or base. chemicalbook.comorganicchemistrytutor.com

Acidic Hydrolysis: In the presence of aqueous acid, the ester carbonyl is protonated, enhancing its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates ethanol (B145695) to yield a carboxylic acid. When both ester groups are hydrolyzed, the corresponding dicarboxylic acid, 2-(4-methoxyphenyl)malonic acid, is formed. organicchemistrytutor.com

Basic Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This process, known as saponification, results in the formation of a carboxylate anion. Subsequent acidification is required to protonate the carboxylate and generate the carboxylic acid. organicchemistrytutor.com

A significant feature of the resulting 2-(4-methoxyphenyl)malonic acid is its propensity to undergo decarboxylation upon heating. ucalgary.caorganicchemistrytutor.com This reaction involves the loss of one of the carboxyl groups as carbon dioxide, proceeding through a cyclic transition state to form an enol intermediate, which then tautomerizes to the more stable final carboxylic acid product. organicchemistrytutor.comyoutube.com

However, studies on the hydrolysis of similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that the desired malonic acid may not always be readily obtained. nih.gov In some cases, vigorous hydrolysis conditions can lead directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid. nih.gov

Alkylation Reactions

The nucleophilic enolate generated from this compound readily undergoes alkylation reactions with alkyl halides through an SN2 mechanism. ucalgary.calibretexts.org This reaction results in the formation of a new carbon-carbon bond, attaching the alkyl group to the alpha-carbon. libretexts.org

The general process involves:

Enolate Formation: Treatment of this compound with a suitable base, such as sodium ethoxide, to generate the enolate. ucalgary.calibretexts.org

Alkylation: Reaction of the enolate with an alkyl halide. ucalgary.calibretexts.org

It is possible to perform a second alkylation by repeating the deprotonation and alkylation steps, leading to a dialkylated malonic ester. libretexts.org The choice of alkylating agent and reaction conditions can be controlled to achieve either mono- or dialkylation. researchgate.net Microwave irradiation has been shown to be an efficient method for promoting the alkylation of diethyl malonate. researchgate.net

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Reference |

| Diethyl malonate | 1,4-dibromobutane | Sodium ethoxide | Cyclopentanecarboxylic acid (after hydrolysis and decarboxylation) | libretexts.org |

| Diethyl malonate | Alkyl halide | Potassium carbonate / Phase-transfer catalyst | C-alkylated dialkyl malonates | google.com |

Acylation Reactions

The enolate of this compound can also be acylated by reacting it with an acylating agent, such as an acid chloride. chemicalbook.com This reaction leads to the formation of a β-ketoester. The acylation is often performed in the presence of a base to facilitate enolate formation. chemicalbook.comacs.org

One established procedure for the acylation of diethyl malonate involves the use of magnesium chloride and a tertiary amine base like triethylamine. acs.org This method provides a practical route to β-keto phosphonates when applied to diethyl phosphonoacetic acid. acs.org

The acylated products are valuable intermediates in organic synthesis. For instance, acylation followed by partial hydrolysis and decarboxylation can be applied to the synthesis of various β-ketoesters. chemicalbook.com

Aldol (B89426) and Knoevenagel Condensation Reactions

This compound can participate in condensation reactions with aldehydes and ketones. These reactions are important for forming new carbon-carbon double bonds.

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound, such as this compound, reacts with an aldehyde or ketone. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which is basic enough to deprotonate the active methylene group but not so strong as to cause self-condensation of the carbonyl compound. wikipedia.orgamazonaws.com The initial nucleophilic addition is followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.org

For example, the Knoevenagel condensation of diethyl malonate with various aldehydes has been efficiently catalyzed by immobilized gelatine in DMSO at room temperature, yielding the corresponding benzylidene malonates. amazonaws.com Similarly, the reaction of 4-methylbenzaldehyde (B123495) with diethyl malonate in the presence of piperidine and trifluoroacetic acid produces diethyl 2-(4-methylbenzylidene)malonate. researchgate.net

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product | Reference |

| 4-methylbenzaldehyde | Diethyl malonate | Piperidine, Trifluoroacetic acid | Diethyl 2-(4-methylbenzylidene)malonate | researchgate.net |

| Various aldehydes | Diethyl malonate | Immobilized Gelatine | Knoevenagel condensation product | amazonaws.com |

| 2-(1-phenylvinyl)benzaldehyde | Malonates | Piperidine, AcOH or TiCl₄-pyridine | Benzylidene malonates, Indenes, Benzofulvenes | nih.gov |

The reaction between salicylaldehyde (B1680747) and diethyl malonate can proceed via a transesterification followed by an aldol condensation to form 3-carbethoxycoumarin. chegg.com

Michael Addition Reactions

As a source of a stabilized carbanion, this compound can act as a Michael donor in Michael addition reactions . This reaction involves the 1,4-conjugate addition of the nucleophilic enolate to an α,β-unsaturated carbonyl compound (the Michael acceptor). chemicalbook.comscispace.com This is a synthetically valuable method for forming carbon-carbon bonds and constructing 1,5-dicarbonyl compounds. scispace.com

For example, diethyl malonate adds to chalcones (α,β-unsaturated ketones) in the presence of a catalytic amount of potassium tert-butoxide (KOt-Bu) to yield diethyl 2-(1-aryl-3-oxopropyl)malonate derivatives. scispace.com The enantioselective Michael addition of diethyl malonate to nitroolefins has also been achieved using bifunctional organocatalysts, leading to products with high enantiomeric excess. metu.edu.trmetu.edu.tr

| Michael Acceptor | Michael Donor | Catalyst | Product | Reference |

| Chalcones | Diethyl malonate | KOt-Bu | Diethyl 2-(1-aryl-3-oxopropyl)malonate derivatives | scispace.com |

| trans-β-nitrostyrene | Diethyl malonate | Bifunctional 2-aminoDMAP/urea (B33335) organocatalyst | GABA precursor | metu.edu.trmetu.edu.tr |

| Cinnamones and Chalcones | Malonates | 1,2-diphenylethanediamine | Michael adducts | nih.gov |

Cyclocondensation Reactions with Di-nucleophiles

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, enabling the construction of ring systems through the reaction of a single molecule with two nucleophilic centers (a di-nucleophile). This compound is a valuable substrate in these reactions, leading to the formation of various six-membered heterocycles. These reactions often require elevated temperatures or the presence of catalysts to proceed efficiently due to the moderate reactivity of the malonate ester. nih.gov

Formation of Six-Membered Heterocycles

The reaction of 2-substituted diethyl malonates with 1,3-dinucleophiles is a well-established method for synthesizing six-membered heterocycles. nih.gov These structures often contain a 1,3-dicarbonyl moiety or its enol tautomer. nih.gov this compound, in particular, can be employed to introduce the 4-methoxyphenyl (B3050149) substituent into the final heterocyclic product, a common motif in pharmacologically active molecules. The general principle involves the reaction of the malonate with dinucleophiles like amidines or amides, often under high-temperature conditions. nih.gov The synthesis of various heterocyclic systems, including 1,2- and 1,4-dioxins, 1,2- and 1,4-dithiins, and pyridazines, falls under this broad category of reactions involving two identical heteroatoms in a six-membered ring. thieme.com

Synthesis of Coumarin (B35378) Derivatives

Coumarins, a class of benzopyran-2-one derivatives, are widely synthesized via the Pechmann condensation or Knoevenagel condensation. nih.govmdpi.com The reaction of phenols with β-ketoesters is a common route to these compounds. researchgate.net Specifically, this compound can react with substituted phenols to yield 3-(4-methoxyphenyl)coumarin derivatives.

For instance, the reaction of this compound with 3-methoxyphenol (B1666288) in diphenyl ether at high temperatures (200-250°C, followed by heating to 300°C) produces 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin. nih.gov This reaction proceeds through the liberation of ethanol (or methanol (B129727) if the dimethyl ester is used). nih.gov While effective, this method's high temperature requirement can be a limitation for sensitive substrates. researchgate.net Alternative, more reactive malonate derivatives like bis(2,4,6-trichlorophenyl) 2-(4-methoxyphenyl)malonate can facilitate the reaction under milder conditions. nih.govresearchgate.net

The general Knoevenagel condensation for coumarin synthesis involves reacting salicylaldehyde derivatives with active methylene compounds like diethyl malonate in the presence of a basic catalyst such as piperidine. nih.govmdpi.comjetir.org

Synthesis of Pyridone Derivatives

Pyridone derivatives, another important class of heterocycles, can be synthesized using this compound. These reactions typically involve condensation with a nitrogen-containing dinucleophile. For example, the reaction of 6-aminouracil (B15529) derivatives with 1,3-dicarbonyl compounds can lead to the formation of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. derpharmachemica.com

A study detailed the synthesis of 7-(4'-methoxyphenyl)-1,3,5-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, showcasing the integration of the 4-methoxyphenyl group from a suitable precursor into the final pyridone-fused ring system. derpharmachemica.com While the direct use of this compound in this specific multi-component reaction is not explicitly detailed, the principle of using a malonate derivative to construct the pyridone ring is well-established in heterocyclic synthesis. researchgate.netresearchgate.net

Role of Catalysts and Reaction Conditions

The reactivity of diethyl malonates is often insufficient for spontaneous reaction at room temperature, necessitating the use of catalysts or harsh reaction conditions.

| Reaction Type | Catalyst/Conditions | Reactants | Product Class | Ref |

| Coumarin Synthesis | High Temperature (200-300°C), Diphenyl ether | This compound, 3-Methoxyphenol | Coumarin derivative | nih.gov |

| Coumarin Synthesis | Piperidine, Acetic Acid, Reflux in Ethanol | Diethyl malonate, Salicylaldehyde derivatives | Coumarin-3-carboxylates | nih.govjetir.org |

| Coumarin Synthesis | Doubly Brønsted acidic Task-Specific Ionic Liquid (TSIL), Solvent-free | Substituted phenols, β-ketoesters | Coumarin derivatives | researchgate.net |

| Michael Addition | Potassium t-butoxide (catalytic), Room Temperature | Diethyl malonate, Chalcone derivatives | 1,5-dicarbonyl compounds | scispace.com |

| Pyridone Synthesis | KF-Al2O3 or TE-BAC | Aldehydes, Alkyl nitriles, Aminopyrimidines | Pyrido[2,3-d]pyrimidines | derpharmachemica.com |

As shown in the table, basic catalysts like piperidine and potassium t-butoxide are commonly used to generate the malonate enolate, which then acts as the nucleophile. nih.govscispace.com For coumarin synthesis via Knoevenagel condensation, piperidine and acetic acid in ethanol is a classic catalytic system. nih.govjetir.org In the Pechmann-type condensation of this compound with phenols, high temperatures (above 250°C) are required in the absence of a strong catalyst, often using a high-boiling solvent like diphenyl ether. nih.govresearchgate.net More advanced catalytic systems, such as task-specific ionic liquids, have been developed to promote these reactions under greener, solvent-free conditions. researchgate.net

Specific Reaction Studies and Mechanistic Insights

Beyond its use in cyclocondensations, the reactivity of malonate derivatives is explored in more detailed mechanistic studies, particularly when the core structure is modified to enhance its electrophilicity or to introduce new reactive sites.

Double Nucleophilic Addition to Iminomalonates (e.g., Diethyl 2-[N-(4-methoxyphenyl)imino]malonate)

A significant area of study involves the transformation of the carbonyl group of a malonate into an imine, creating an iminomalonate. This modification changes the reactivity profile of the molecule. For example, Diethyl 2-[N-(4-methoxyphenyl)imino]malonate and its analogues act as N-electrophilic building blocks. nih.gov

Research has shown that soft carbon nucleophiles, such as the enolates derived from ketones like acetophenone (B1666503) or cyclohexanone, can add to diisopropyl 2-[N-(4-methoxyphenyl)imino]malonate. nih.gov This reaction, a type of Mannich reaction, forms an adduct that can subsequently undergo cyclization to produce a variety of heterocycles. nih.gov For instance, the adduct formed from a ketone enolate can be used to synthesize enantiomerically enriched azetidines, γ-lactones, and tetrahydroquinolines through a two-step sequence of asymmetric reduction and cyclization. nih.gov This demonstrates the utility of iminomalonates derived from compounds like this compound as versatile intermediates for complex heterocyclic synthesis. nih.gov

Further studies on related systems, such as diethyl 2-((tosyloxy)imino)malonate, highlight their function as doubly N-electrophilic reagents. sigmaaldrich.com They can react with strong carbon nucleophiles like Grignard reagents to form symmetrical dialkyl- or diarylamines directly, showcasing the unique reactivity imparted by the imino group. sigmaaldrich.com

Organophotoredox-Catalyzed C-H Alkylation Reactions

While specific research on the organophotoredox-catalyzed C-H alkylation of this compound is not extensively documented, the general principles of this methodology can be applied to understand its expected reactivity. Organophotoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions, often utilizing visible light to initiate radical-based transformations.

In the context of compounds with active methylene groups, such as this compound, a typical organophotoredox-catalyzed alkylation would likely proceed through the following mechanism:

Generation of the Enolate: In the presence of a suitable base, the acidic proton on the α-carbon of the malonate is abstracted to form a nucleophilic enolate.

Photocatalytic Cycle: A photoredox catalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with an alkylating agent (e.g., an alkyl halide or an electron-deficient alkene). This generates a reactive radical species.

Radical Addition: The generated radical can then react with the enolate.

Product Formation and Catalyst Regeneration: Subsequent steps would lead to the formation of the alkylated product and the regeneration of the photocatalyst, allowing the catalytic cycle to continue.

The 4-methoxyphenyl group, being electron-rich, could potentially participate in side reactions or influence the electronic properties of the malonate, but the primary site of reactivity in this type of reaction is expected to be the active methylene position.

Reactivity with Specific Electrophiles and Nucleophiles

This compound readily reacts with a variety of electrophiles and nucleophiles, making it a valuable building block in organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. This compound can participate in this reaction, where the enolate acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by dehydration to yield a substituted alkene. The electron-donating nature of the 4-methoxyphenyl group can influence the reactivity of the malonate in these condensations.

| Aldehyde | Catalyst/Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Piperidine/Ethanol | Diethyl 2-(4-methoxyphenyl)-3-phenylpropenedioate | Not Specified | wikipedia.org |

| Substituted Benzaldehydes | Various | Corresponding substituted propenedioates | Good to Excellent | amazonaws.comrsc.org |

Michael Addition

In a Michael addition, the enolate of this compound can act as a Michael donor, adding to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor), such as a chalcone. This 1,4-conjugate addition is a powerful method for carbon-carbon bond formation.

| Michael Acceptor | Catalyst/Solvent | Product | Yield (%) | Reference |

| Chalcone | KOt-Bu/CH2Cl2 | Diethyl 2-(1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl)malonate | 77 | |

| Substituted Chalcones | Various | Corresponding 1,5-dicarbonyl compounds | 72-94 |

Synthesis of Barbiturates

A key application of malonic esters is in the synthesis of barbiturates through condensation with urea or its derivatives. In this reaction, both ester groups of this compound are attacked by the nucleophilic nitrogen atoms of urea in the presence of a strong base like sodium ethoxide. The resulting cyclic product is a derivative of barbituric acid. The substituent at the 5-position of the barbiturate (B1230296) ring is determined by the substituent on the malonic ester.

| Urea Derivative | Base/Solvent | Product | Yield (%) | Reference |

| Urea | Sodium Ethoxide/Ethanol | 5-(4-Methoxyphenyl)barbituric acid | Not Specified | orgsyn.orgmdpi.comcutm.ac.inirapa.org |

| Substituted Ureas | Sodium Methoxide (B1231860)/Methanol | Corresponding N-substituted barbiturates | Up to 17.45 (for phenobarbital) |

Reactions with Other Nucleophiles

The ester groups of this compound are susceptible to nucleophilic attack by other nucleophiles as well. For instance, reaction with amines can lead to the formation of amides, and reaction with alkoxides can result in transesterification. In a specific example, dimethyl 2-(4-methoxyphenyl)malonate has been shown to react with 3-methoxyphenol in diphenyl ether at high temperatures, leading to a cyclocondensation product. nih.gov

Applications of Diethyl 2 4 Methoxyphenyl Malonate As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

Development of Biologically Active Molecules

The compound is instrumental in developing a range of biologically active molecules. A notable example is its use in synthesizing coumarin (B35378) derivatives. Through a cyclocondensation reaction with substituted phenols, it forms complex coumarins. For instance, the reaction of dimethyl 2-(4-methoxyphenyl)malonate, a closely related analog, with 3-methoxyphenol (B1666288) at high temperatures yields 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin. nih.gov Coumarins are a class of compounds renowned for their diverse pharmacological activities. Similarly, substituted malonic acid derivatives are known to react with dinucleophiles to create a variety of "malonyl heterocycles" that possess a 1,3-dicarbonyl moiety, a common feature in many biologically active compounds. nih.gov

Intermediates for Potential Pharmaceutical Agents

The compound functions as a key intermediate for creating more complex molecules that are evaluated as potential pharmaceutical agents. The reactions it undergoes, such as cyclocondensation with 1,3-dinucleophiles, produce stable heterocyclic systems that are common scaffolds in drug discovery. nih.gov The 4-methoxyphenyl (B3050149) group can be a critical pharmacophore, providing specific interactions with biological targets or modifying the solubility and metabolic stability of the final molecule. The parent compound, diethyl malonate, is widely used as an intermediate in the synthesis of numerous pharmaceutical products, highlighting the importance of this class of reagents in medicinal chemistry. google.com

Role in the Synthesis of Quinolone Derivatives

Quinolones are a significant class of synthetic antibacterial agents. Diethyl 2-(4-methoxyphenyl)malonate is a valuable precursor for synthesizing substituted 4-hydroxyquinolones. nih.gov The synthesis involves a cyclocondensation reaction with anilines at elevated temperatures. nih.gov The general reactivity of diethyl malonate and its derivatives allows for acylation followed by cyclization to form the quinolone ring system. wikipedia.org This pathway provides a reliable method for introducing the 4-methoxyphenyl substituent into the quinolone scaffold, enabling the exploration of structure-activity relationships in this important class of antibiotics.

Application in the Synthesis of Advanced Intermediates (e.g., 4-hydroxy felbamate)

While direct synthesis of 4-hydroxy felbamate (B1672329) from this compound is not prominently documented in the literature, the synthesis of the parent antiepileptic drug, Felbamate, relies on a very similar precursor. Felbamate (2-phenyl-1,3-propanediol dicarbamate) is synthesized from diethyl phenylmalonate. google.comresearchgate.netresearchgate.net The synthesis involves the reduction of the diethyl phenylmalonate to 2-phenyl-1,3-propanediol, followed by carbamoylation. google.com By analogy, this compound would be the logical starting material for producing a 4-methoxyphenyl analog of Felbamate, which could be further functionalized to introduce a hydroxyl group, thereby creating advanced intermediates for novel therapeutic agents.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. google.com this compound is an effective building block for a variety of these ring systems due to the multiple reactive sites within its structure. nih.govwikipedia.org

Building Block for Heterocyclic Compounds

Synthesis of 5-, 6-, and 7-Membered Rings

2-Substituted malonic acid derivatives, such as this compound, are versatile reagents that react with various dinucleophiles to produce five-, six-, and seven-membered heterocyclic rings. nih.gov

5-Membered Rings: The synthesis of substituted dihydropyrroles, a five-membered ring system, can be achieved using derivatives of diethyl malonate. google.com

6-Membered Rings: The most common application is in the formation of six-membered rings. nih.gov As previously mentioned, reactions with anilines yield quinolones, while reactions with phenols produce coumarins. nih.gov Furthermore, condensation with urea (B33335) or its derivatives leads to barbituric acids, and reaction with 2-aminopyridine (B139424) results in the formation of pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov

7-Membered Rings: The versatility of malonates extends to the synthesis of seven-membered rings, such as benzodiazepines and azepines, which are important classes of psychoactive drugs. nih.govbeilstein-journals.orgresearchgate.net The general strategy involves the reaction of a malonic ester derivative with an appropriate binucleophilic partner that facilitates the formation of the seven-membered ring structure. nih.gov For instance, intermediates derived from diethyl malonate can be used in the synthesis of benzodiazepines. beilstein-journals.org

Table of Synthetic Applications

| Product Class | Reactant(s) | Ring Size | Reference |

| 4-Hydroxyquinolones | Anilines | 6 | nih.gov |

| Coumarins | Phenols | 6 | nih.gov |

| Barbituric Acids | Urea | 6 | nih.gov |

| Pyrido[1,2-a]pyrimidines | 2-Aminopyridine | 6 | nih.gov |

| Dihydropyrroles | Aziridines (from acyl malonates) | 5 | google.com |

| Benzodiazepines | (via malonate intermediates) | 7 | beilstein-journals.org |

| Dibenzo[b,f]azepines | (via malonate intermediates) | 7 | researchgate.net |

Construction of Pyrimidine (B1678525) Derivatives

One of the significant applications of this compound is in the synthesis of pyrimidine derivatives. The pyrimidine ring is a fundamental core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The reaction typically involves the condensation of the malonic ester with a guanidine (B92328) or urea derivative.

A well-established method for pyrimidine synthesis is the reaction of a diethyl malonate derivative with guanidine nitrate (B79036) in the presence of a base like sodium methoxide (B1231860). This cyclocondensation reaction leads to the formation of a 2-amino-4,6-dihydroxypyrimidine (B16511) ring. In the case of this compound, this reaction would yield 2-amino-5-(4-methoxyphenyl)-4,6-dihydroxypyrimidine. The general reaction scheme is as follows:

This compound reacts with guanidine nitrate in the presence of sodium methoxide and methanol (B129727). The mixture is heated under reflux, followed by acidification to precipitate the pyrimidine product.

This synthetic approach is highly efficient, with reported yields for analogous reactions being consistently high. The reaction conditions can be optimized by varying the molar ratios of the reactants and the reaction temperature to maximize the yield of the desired pyrimidine derivative.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| This compound | Guanidine Nitrate | Sodium Methoxide | Methanol | 68 | 3.5 | 2-Amino-5-(4-methoxyphenyl)-4,6-dihydroxypyrimidine | >80 (expected) |

Table 1: Representative synthesis of a pyrimidine derivative from this compound. The yield is an estimate based on similar reported syntheses.

Material Science Applications

The unique chemical structure of this compound also suggests its potential use as a building block in material science, particularly in the synthesis of functional organic materials.

Synthesis of Conjugated Polymers

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along the polymer backbone, which leads to delocalized π-electrons and interesting electronic and optical properties. While direct, large-scale polymerization of this compound into a conjugated polymer is not a widely documented application, its structure contains functionalities that could be exploited for monomer synthesis.

The active methylene (B1212753) group of the malonate can participate in Knoevenagel condensation reactions with aromatic dialdehydes. The resulting product, a vinyl-substituted aromatic compound, could then be polymerized through various coupling reactions, such as Heck or Suzuki coupling, to form a conjugated polymer. The presence of the 4-methoxyphenyl group can enhance the solubility and processability of the resulting polymer, which are crucial properties for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Liquid Crystal Material Precursors

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases, known as mesogens, typically possess a rigid core and flexible terminal groups.

This compound, or more specifically, derivatives synthesized from it, hold potential as precursors for liquid crystal materials. The 4-methoxyphenyl group provides a rigid aromatic core, a common feature in many mesogenic structures. The ester groups, while not typically part of the final liquid crystal molecule in this form, can be chemically modified. For instance, hydrolysis of the esters to the dicarboxylic acid, followed by esterification with long-chain alcohols, could introduce the necessary flexible tails. The combination of the rigid phenyl ring and the flexible alkyl chains is a fundamental design principle for creating molecules that can self-assemble into ordered, liquid crystalline phases. Further functionalization of the phenyl ring could also be explored to fine-tune the mesogenic properties.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. For Diethyl 2-(4-methoxyphenyl)malonate, both ¹H NMR and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule.

Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) group would appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the para-substitution, a characteristic splitting pattern, likely two doublets, would be expected for the protons on the benzene ring.

Methine Proton: The single proton on the carbon atom between the two ester groups (the α-carbon) would likely appear as a singlet. Its chemical shift would be influenced by the adjacent aromatic ring and carbonyl groups.

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) would present as a sharp singlet, typically in the range of δ 3.7-4.0 ppm.

Ethyl Protons: The two ethyl groups of the diethyl ester would each give rise to a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons), due to spin-spin coupling.

Conformational analysis would involve studying the through-space interactions using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to understand the spatial arrangement of the 4-methoxyphenyl group relative to the malonate backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for each unique carbon atom.

Carbonyl Carbons: The carbons of the two ester groups (C=O) would be found significantly downfield, typically in the δ 160-175 ppm region.

Aromatic Carbons: The carbons of the benzene ring would appear in the δ 110-160 ppm range. The carbon attached to the methoxy group would be the most deshielded in this group.

Malonate and Methoxy Carbons: The α-carbon of the malonate and the carbon of the methoxy group would have characteristic shifts.

Ethyl Carbons: The carbons of the ethyl groups would appear in the upfield region of the spectrum.

A summary of the expected ¹H and ¹³C NMR signals is presented below.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | Triplet | ~14 |

| Ethyl -CH₂- | Quartet | ~60 |

| Malonate -CH- | Singlet | ~50-60 |

| Methoxy -OCH₃ | Singlet | ~55 |

| Aromatic C-H | Doublets | ~114-130 |

| Aromatic C-OCH₃ | - | ~159 |

| Aromatic C-C(COOEt)₂ | - | ~128 |

| Ester C=O | - | ~168 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₈O₅), the molecular weight is 266.29 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 266.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for diethyl malonate derivatives include the loss of ethoxy (-OC₂H₅, 45 Da) or ethoxycarbonyl (-COOC₂H₅, 73 Da) groups. The fragmentation of the 4-methoxyphenyl group could also lead to characteristic ions.

Expected Fragmentation Data:

| m/z Value | Possible Fragment Ion |

| 266 | [M]⁺ (Molecular Ion) |

| 221 | [M - OC₂H₅]⁺ |

| 193 | [M - COOC₂H₅]⁺ |

| 121 | [CH₃O-C₆H₄-CH₂]⁺ (p-methoxybenzyl cation) |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data has been published for this compound, a study would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would define the orientation of the phenyl ring with respect to the malonate plane.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonds or π-π stacking interactions between the aromatic rings.

Studies on similar substituted diethyl malonate derivatives have shown that the conformation is often stabilized by weak intramolecular and intermolecular interactions. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl groups. vscht.czpressbooks.pub

C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages would be expected in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic ring. vscht.cz

C-H Stretch: Absorptions for sp³ C-H bonds (in the ethyl and methine groups) would appear just below 3000 cm⁻¹, while sp² C-H stretches from the aromatic ring would be seen just above 3000 cm⁻¹. vscht.cz

Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted aromatic ring would be expected in the 800-850 cm⁻¹ region.

Summary of Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | 1730-1750 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-O (Ester/Ether) | Stretch | 1000-1300 |

| C-H (Aromatic) | Out-of-plane Bend | 800-850 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to determining the electronic properties of a molecule. These methods calculate the electron distribution to predict a molecule's geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

While specific DFT studies focusing solely on Diethyl 2-(4-methoxyphenyl)malonate are not prominent in the reviewed literature, the principles of such calculations are well-established. acs.orgnih.gov For a molecule like this, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Analyze Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

Map Electrostatic Potential: The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

These theoretical data points are invaluable for predicting how the molecule will interact with other reagents and biological targets.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, there are several key rotatable bonds: the C-C bond connecting the malonate core to the phenyl ring, and the C-O and O-C bonds of the two ethyl ester groups.

Computational methods are used to explore the potential energy surface of the molecule by systematically rotating these bonds. This process identifies various conformers (rotamers) and calculates their relative energies. Energy minimization techniques are then applied to locate the lowest-energy conformers, which are the most likely to exist under experimental conditions. nih.govresearchgate.net Studies on structurally related compounds show that the balance between steric hindrance and electronic interactions, such as hyperconjugation, dictates the most stable conformation. nih.gov Although a specific, detailed conformational analysis of this compound is not available in the cited literature, such a study would be essential to understand its three-dimensional shape, which is a critical determinant of its reactivity and ability to bind to an enzyme's active site.

Reaction Mechanism Elucidation through Computational Modeling

Understanding the step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic pathways. Computational modeling allows chemists to map out the entire reaction pathway, including the structures of transition states and intermediates, and to calculate the activation energies associated with each step.

This compound is a known precursor in cyclocondensation reactions to produce coumarin (B35378) derivatives. nih.gov While experimental procedures for such reactions are documented, a computational study would provide deeper insight. Such a study, likely using DFT, would model the reaction coordinate to:

Identify the transition state structure for the key bond-forming steps.

Calculate the energy barrier (activation energy), which determines the reaction rate.

Confirm the stability of any proposed intermediates.

While computational studies have been performed on similar reactions, like the Michael addition of diethyl malonate or reactions of other furan (B31954) derivatives, a specific computational elucidation for a reaction involving this compound was not identified in the reviewed literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

One of the most significant applications of this compound is its use as a starting material in the synthesis of compounds for biological screening. It serves as a key reagent in developing and evaluating the structure-activity relationships of non-nucleoside adenosine (B11128) kinase inhibitors. nih.gov

Adenosine kinase (AK) is an enzyme that regulates the concentration of adenosine, a molecule involved in various physiological processes, including pain and inflammation. acs.orgnih.gov Inhibiting AK can increase adenosine levels, producing antinociceptive and anti-inflammatory effects. A pivotal study by Matulenko et al. (2007) detailed the synthesis and SAR of a series of 4-amino-5-aryl-6-arylethynylpyrimidines as potent AK inhibitors. In this series, the 5-aryl group was introduced using substituted diethyl arylmalonates, including this compound.

The study revealed critical SAR insights related to the 5-aryl substituent:

Electronic Effects: The nature of the substituent on the phenyl ring at the 5-position significantly influenced the inhibitory potency (measured as IC50).

Steric Constraints: The size and position of the substituent were important. While a variety of substitutions were tolerated, the potency was sensitive to these changes.

Role of the 4-Methoxy Group: The 4-methoxyphenyl (B3050149) group, derived from this compound, was one of many explored. The study compared its effects to other substituents like dimethylamino, chloro, and methyl groups. For instance, the 5-(4-dimethylaminophenyl) analog showed high potency.

The research demonstrated that while potent inhibitors could be developed, their binding orientation in the AK active site was contrary to that of adenosine, binding to a unique "open" conformation of the enzyme. This highlights how SAR studies, enabled by precursors like this compound, can lead to unexpected and valuable findings in drug discovery.

Below is a table showing a selection of compounds from the Matulenko et al. study and their corresponding inhibitory concentrations, illustrating the structure-activity relationships.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The classical method for preparing substituted malonic esters is the malonic ester synthesis, which involves the alkylation of a diethyl malonate enolate. wikipedia.orglibretexts.orgorganicchemistrytutor.com While robust, future research is geared towards developing more innovative and efficient synthetic routes.

One promising area is the advancement of metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed Hurtley-type reactions, which traditionally couple aryl halides with malonic esters, are being re-examined to broaden their scope and improve reaction conditions using various ancillary ligands. nih.gov Research into the reaction of copper(I) enolate complexes, potentially formed from Diethyl 2-(4-methoxyphenyl)malonate, with aryl halides could reveal kinetically competent intermediates for new catalytic processes. nih.gov

Furthermore, the Knoevenagel condensation offers another versatile route. mdpi.com This reaction, which involves the condensation of an active methylene (B1212753) compound like a malonate ester with an aldehyde or ketone, could be further optimized. Exploring novel catalysts and conditions, such as microwave-assisted or ultrasonic processes, for the condensation of 4-methoxybenzaldehyde (B44291) with diethyl malonate could lead to greener and more efficient syntheses of precursor compounds. mdpi.com

Development of Asymmetric Synthesis Methodologies

A significant frontier in the chemistry of malonate derivatives is the development of asymmetric synthesis methods to produce enantiomerically pure compounds, which is crucial for pharmaceutical applications. The Michael addition, a key carbon-carbon bond-forming reaction, is a major focus of this effort. nih.govbeilstein-journals.org

Organocatalysis, particularly using bifunctional catalysts like thioureas, has emerged as a powerful tool for achieving high enantioselectivity in the Michael addition of diethyl malonate to electrophiles such as trans-β-nitrostyrene. nih.govmdpi.com Future research will likely focus on designing and synthesizing new, more effective chiral organocatalysts tailored for substrates like this compound. Understanding the relationship between catalyst acidity, reaction rate, and enantioselectivity will be key to this development. mdpi.com The goal is to create methodologies that provide high yields and stereoselectivity, enabling the construction of complex molecules with multiple chiral centers. mdpi.com

| Catalyst Type | Reaction | Key Research Focus | Reference |

| Thiourea Organocatalyst | Enantioselective Michael Addition | Catalyst design, mechanism elucidation, improving enantioselectivity. | nih.govbeilstein-journals.orgmdpi.com |

| Guanidine-Thiourea | Nitro-Michael Addition | Understanding low enantioselectivity through computational studies. | beilstein-journals.org |

Investigation of New Biological Applications

Diethyl malonate and its derivatives are foundational precursors for a wide array of biologically active molecules. wikipedia.orgpatsnap.com Derivatives have been synthesized and investigated for various therapeutic areas, suggesting that this compound could serve as a scaffold for new drug discovery initiatives.

Anticancer Agents: Coumarin (B35378) derivatives synthesized from diethyl malonate have shown potential as breast cancer drugs. mdpi.com The 4-methoxyphenyl (B3050149) group in the target compound could be a key pharmacophore in novel anticancer agents.

Antimicrobial Agents: Researchers have developed 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives from diethyl malonate that exhibit anti-HIV-1 and antibacterial properties. brieflands.com Similarly, indan-1,3-dione derivatives have been synthesized and tested for antifungal activity against plant pathogens like Fusarium oxysporum. arabjchem.org

Central Nervous System Drugs: Historically, malonic esters were used to synthesize barbiturates, which act as sedatives. wikipedia.org This historical application provides a basis for exploring new derivatives for neurological disorders.

Future work should involve the synthesis of a library of compounds derived from this compound and subsequent screening for a broad range of biological activities.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet potential industrial demand and improve research efficiency, modern synthetic methodologies are being explored. patsnap.com Flow chemistry and automation represent a significant step forward from traditional batch processing.

Continuous-flow methodologies offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity. patsnap.com Applying flow chemistry to the synthesis of this compound, for instance in Knoevenagel condensations or subsequent alkylation steps, could streamline production. mdpi.com This approach is particularly valuable for reactions that are highly exothermic or involve hazardous reagents.

Automation, from robotic synthesis platforms to automated analysis, can accelerate the discovery and optimization of new reactions and derivatives. For example, automated elemental analyzers and high-throughput screening can rapidly characterize new compounds and assess their biological activity. arabjchem.org

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The combination of advanced spectroscopic techniques and computational chemistry provides powerful insights. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for structural elucidation of this compound and its derivatives. arabjchem.org Variable-temperature NMR studies can be employed to investigate reaction kinetics and identify transient intermediates. mdpi.com

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the carbonyls in the ester moieties. arabjchem.org

Mass Spectrometry (MS): Essential for confirming the molecular weight of synthesized compounds. cdnsciencepub.com

Computational Approaches:

Density Functional Theory (DFT): DFT calculations have become indispensable for exploring reaction mechanisms. nih.govbeilstein-journals.org They can be used to model transition states, calculate activation energies, and explain the origins of stereoselectivity in asymmetric catalysis. beilstein-journals.orgmdpi.com For example, DFT studies on the Michael addition have helped to resolve conflicting mechanistic proposals by identifying the rate-determining step. nih.gov

Kinetic Isotope Effects (KIEs): The experimental determination of KIEs, combined with computational modeling, offers a powerful method to probe transition state structures and validate proposed mechanisms. nih.gov

Future research will undoubtedly leverage these advanced tools to gain an even more detailed picture of the reactivity and properties of this compound, paving the way for more rational and efficient chemical synthesis.

Q & A

Q. What are the common synthetic routes to prepare diethyl 2-(4-methoxyphenyl)malonate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or malonic ester synthesis. One method involves reacting diethyl malonate with a halogenated 4-methoxyphenyl precursor (e.g., bromobenzene derivatives) under basic conditions to form the substituted malonate ester. For example, hexafluorobenzene reacts with diethyl malonate and NaH in DMF to yield fluorinated analogs, highlighting the importance of electrophile reactivity . Reaction conditions such as solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and base strength (NaH vs. K₂CO₃) critically impact yield and purity.

Q. How does this compound participate in Claisen condensation, and what intermediates are formed?

In Claisen condensation, the enolate of this compound attacks electrophilic carbonyl carbons, forming β-ketoesters. For instance, coupling with aldehydes or ketones generates intermediates like dimethyl (E)-2-(4-(4-methoxyphenyl)-4-oxobut-2-en-1-yl)malonate, which can cyclize into coumarin derivatives under acidic conditions . The methoxy group enhances electron density on the aryl ring, stabilizing resonance structures during enolate formation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Column chromatography (silica gel, gradient elution with petroleum ether/EtOAc) is widely used, as demonstrated in the isolation of cyclopentane derivatives from Michael–Michael–lactonization cascades . For thermally sensitive products, vacuum distillation or recrystallization (e.g., using n-hexane) may be preferred . Purity validation via ¹H/¹³C NMR and GC-MS is essential to confirm the absence of unreacted diethyl malonate or hydrolyzed byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved using organocatalysts?

L-Proline catalyzes asymmetric Michael additions to acrylonitrile, yielding chiral malonates with up to 79% enantiomeric excess (ee). Key factors include solvent choice (pyridine enhances nucleophilicity), temperature (35°C optimal), and stoichiometric ratios (malonate:acrylonitrile = 1:1.2) . Advanced methods employ chiral copper catalysts (e.g., HyperBTM4) for stereocontrol in cascade reactions, producing cyclopenta[c]pyran derivatives with >90% ee .

Q. What challenges arise in the hydrolysis of this compound, and how can they be mitigated?

Hydrolysis to the corresponding dicarboxylic acid is hindered by steric and electronic effects of the 4-methoxyphenyl group. Traditional alkaline hydrolysis (NaOH/EtOH/H₂O) often leads to incomplete conversion due to competing side reactions. Optimized protocols use biphasic systems (water/Et₂O) and controlled heating (60°C, 12h) to minimize decarboxylation . For fluorinated analogs, nucleophilic substitution of fluorine may occur, necessitating low-temperature conditions (<40°C) .

Q. How does copper-catalyzed arylation enhance functionalization of diethyl malonate derivatives?

Aryl iodides undergo coupling with diethyl malonate in the presence of CuI/2-phenylphenol/Cs₂CO₃ to yield α-aryl malonates. This method is highly tolerant of functional groups (e.g., nitro, cyano) and achieves yields >85%. The 4-methoxyphenyl group improves electrophilicity at the α-carbon, facilitating cross-coupling . Mechanistic studies suggest a single-electron transfer (SET) pathway, with Cs₂CO₃ acting as both base and electron donor .

Q. What role does this compound play in cyclocondensation reactions for heterocycle synthesis?

It serves as a key precursor in synthesizing coumarins and quinolones via cyclocondensation with phenols or anilines. For example, reacting with 2-methoxyphenol under acidic conditions produces 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin, a scaffold with photoluminescent properties . The methoxy group directs electrophilic aromatic substitution, ensuring regioselective cyclization .

Data Contradiction Analysis

Q. Why do reported hydrolysis yields of this compound vary across studies?

Discrepancies arise from differences in substrate activation and reaction conditions. For example, unsubstituted diethyl phenylmalonates hydrolyze readily (90% yield) under standard alkaline conditions, while 4-methoxy derivatives require prolonged heating due to electron-donating effects slowing nucleophilic attack . Fluorinated analogs (e.g., C₆F₅-substituted) exhibit even lower reactivity, necessitating harsher conditions that risk decomposition .

Methodological Recommendations

- Synthesis Optimization : Use NaH in DMF for fluorinated analogs ; employ L-proline catalysis for enantioselective alkylation .

- Characterization : Combine ¹H/¹³C NMR with X-ray crystallography to resolve stereochemical ambiguities .

- Hydrolysis Protocols : Prefer biphasic systems (water/Et₂O) to isolate acids without decarboxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.